(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride
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Overview
Description
(E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride is a complex organic compound that features a biphenyl structure with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride typically involves multiple steps, including halogenation, coupling reactions, and amination. The process begins with the halogenation of biphenyl to introduce bromine and chlorine atoms. This is followed by a coupling reaction to form the biphenyl structure. Finally, the amination step introduces the dimethylallylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: This reaction can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Scientific Research Applications
(E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The biphenyl structure allows it to fit into specific binding sites, while the halogen substituents can enhance its binding affinity. The dimethylallylamine group may interact with other molecular components, influencing the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Shares similar halogen substituents but lacks the biphenyl structure.
4-Bromobiphenyl: Contains the biphenyl structure with a bromine substituent but lacks the additional functional groups.
Uniqueness
(E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride is unique due to its combination of halogen substituents, biphenyl structure, and dimethylallylamine group
Properties
CAS No. |
97392-66-0 |
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Molecular Formula |
C23H22BrCl2N |
Molecular Weight |
463.2 g/mol |
IUPAC Name |
(E)-3-[4-(4-bromophenyl)phenyl]-3-(4-chlorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C23H21BrClN.ClH/c1-26(2)16-15-23(20-9-13-22(25)14-10-20)19-5-3-17(4-6-19)18-7-11-21(24)12-8-18;/h3-15H,16H2,1-2H3;1H/b23-15+; |
InChI Key |
ADGYXBJHJJGLRM-BUGNPGDCSA-N |
Isomeric SMILES |
CN(C)C/C=C(\C1=CC=C(C=C1)C2=CC=C(C=C2)Br)/C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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